7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 230.06 g/mol. It is classified as a benzodioxane derivative, which has garnered interest in medicinal chemistry due to its potential biological activities. The compound is primarily utilized as a synthetic intermediate in the development of various derivatives that exhibit pharmacological properties, particularly in the context of anti-diabetic and antimicrobial activities.
The synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride typically involves the bromination of 2,3-dihydrobenzo[1,4]dioxin-6-amine. A common method employs N-bromosuccinimide in the presence of sulfuric acid within a solvent system such as tetrahydrofuran. The reaction conditions involve cooling the reaction mixture to -78 °C before gradually warming it to room temperature over one hour. This method yields high purity with an approximate yield of 93% .
The structure of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride features a benzodioxane core with a bromine atom at position 7 and an amine group at position 6. The compound's structural data can be represented as follows:
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride serves as a precursor for synthesizing various sulfonamide derivatives. These derivatives are formed through reactions with different electrophiles such as sulfonyl chlorides or halides in polar aprotic solvents like N,N-dimethylformamide (DMF). The general pathway involves nucleophilic substitution reactions where the amine group reacts with electrophiles to yield sulfonamides or other functionalized derivatives.
While 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride itself does not exhibit significant biological activity, its derivatives have been studied for their interaction with specific enzymes such as α-glucosidase and acetylcholinesterase. These interactions are crucial for developing therapeutic agents aimed at conditions like diabetes and Alzheimer's disease.
The synthesized derivatives demonstrate enzyme inhibitory activities which suggest potential therapeutic applications:
Characterization techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of synthesized compounds .
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is primarily used in scientific research for:
The synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride (CAS 297757-46-1, Molecular Formula: C₈H₈BrNO₂·HCl) requires sequential functionalization of the benzodioxin core. Industrial routes typically involve three key stages: core cyclization, regioselective bromination, and amination followed by hydrochloride salt formation.
The 2,3-dihydro-1,4-benzodioxin scaffold is constructed via ortho-cyclization of catechol derivatives. Standard protocols involve reacting 3,4-dihydroxy-nitrobenzene with 1,2-dibromoethane under basic conditions (K₂CO₃/DMF). This Williamson ether synthesis achieves ring closure at 80–100°C for 12–18 hours, yielding 6-nitro-2,3-dihydro-1,4-benzodioxin. Catalytic hydrogenation (H₂/Pd-C, ethanol) then reduces the nitro group to the amine precursor (6-amino-2,3-dihydro-1,4-benzodioxin) [9]. Alternative routes utilize ortho-quinone intermediates under acidic catalysis, though yields rarely exceed 65% due to polymerization side reactions.
Table 1: Cyclization Approaches for Benzodioxin Core Synthesis
Starting Material | Reagent/Conditions | Product | Yield Range |
---|---|---|---|
3,4-Dihydroxy-nitrobenzene | 1,2-Dibromoethane, K₂CO₃, DMF, 80°C | 6-Nitro-2,3-dihydro-1,4-benzodioxin | 70–85% |
3,4-Dihydroxyaniline | 1,2-Dichloroethane, CuI, DMSO, 120°C | 6-Amino-2,3-dihydro-1,4-benzodioxin | 50–65% |
Catechol | Epichlorohydrin, NaOH, H₂O | Fused tricyclic byproducts | <30% |
Regioselective bromination at the C7 position is critical. N-Bromosuccinimide (NBS) in anhydrous dimethylformamide or carbon tetrachloride (0.5–1.0 equivalents, 0–25°C) selectively brominates the electron-rich position ortho to the amine group of 6-amino-2,3-dihydro-1,4-benzodioxin. This electrophilic aromatic substitution achieves 75–85% yields under inert atmospheres. Competitive dibromination occurs above 1.0 equivalent NBS or temperatures exceeding 30°C [10]. Alternative halogen sources (e.g., bromine in acetic acid) are harsher and reduce regioselectivity (yields <60%, purity ~80%). Microwave-assisted NBS bromination (150W, 80°C, 10 min) improves efficiency but requires specialized equipment.
Direct electrophilic amination is unfeasible due to the ring’s electron deficiency post-bromination. Instead, reductive amination is employed: the amine precursor undergoes condensation with aldehydes (e.g., acetaldehyde) to form an imine, reduced by sodium borohydride or cyanoborohydride. The resulting secondary amine is hydrolyzed under acidic conditions (6M HCl, reflux) to yield the primary amine. Freebasing with NaOH (2M) followed by HCl gas saturation in diethyl ether precipitates 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride as a crystalline solid. Purity is enhanced via recrystallization from ethanol/diethyl ether (95%, as verified by HPLC) [6] [8].
Traditional solvents (dimethylformamide, dichloromethane) in cyclization and bromination stages pose toxicity and waste concerns. Substitutions include:
Homogeneous catalysts enhance bromination regioselectivity and reduce NBS stoichiometry:
Table 2: Solvent and Catalyst Systems for Sustainable Synthesis
Stage | Conventional System | Green Alternative | Environmental/Efficiency Gain |
---|---|---|---|
Cyclization | DMF, 80°C | H₂O/EtOH, TBAB, 70°C | E-factor* reduction from 18 → 7 |
Bromination | CCl₄, 0.5 eq NBS | CPME, 0.4 eq NBS, 5% FeCl₃ | 98% solvent recycling, 30% less NBS waste |
Salt Formation | Et₂O, HCl gas | Solvent-free milling | Zero liquid discharge |
E-factor: kg waste/kg product
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7